NY-ESO-1 was first identified in 1997 as a member of the cancer/testis antigen family. It is encoded by the NY-ESO-1 gene located on chromosome X and is primarily expressed in testicular germ cells and certain tumors. The protein has been shown to elicit both humoral and cellular immune responses in patients with NY-ESO-1 positive tumors, indicating its relevance in cancer immunology .
The NY-ESO-1 peptide falls under the classification of tumor-associated antigens. It is specifically categorized as a cancer/testis antigen due to its restricted expression pattern, being largely absent in normal tissues except for the testis. This unique expression profile makes it an attractive target for therapeutic strategies aimed at treating malignancies while minimizing damage to normal tissues .
The synthesis of NY-ESO-1 peptides typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides with high purity and yield. In particular, native chemical ligation has been employed to construct larger fragments of the NY-ESO-1 protein. This method allows for the joining of two peptide segments through a thioester intermediate, facilitating the creation of more complex structures .
During SPPS, specific challenges arise due to the presence of cysteine residues in the peptide sequence, which can lead to undesired side reactions such as oxidation or dimerization. Modifications to traditional SPPS protocols have been implemented, such as incorporating protective groups and optimizing reaction conditions to enhance yield and purity. For instance, using an arginine tag at the C terminus has improved solubility and purification outcomes .
The NY-ESO-1 protein consists of 180 amino acids, with several key epitopes identified for immune recognition. The most studied epitope is the NY-ESO-1 157–165 peptide (SLLMWITQC), which is recognized by human leukocyte antigen A2-restricted T cells. This peptide's structure plays a crucial role in its binding affinity to major histocompatibility complex molecules, influencing its immunogenicity .
The molecular weight of the NY-ESO-1 protein is approximately 26 kDa. Structural analyses have revealed that specific amino acid sequences within the protein are critical for T cell receptor recognition and subsequent immune activation .
The primary chemical reactions involving NY-ESO-1 peptides include those related to their synthesis via SPPS and subsequent ligation processes. The native chemical ligation reaction involves forming a covalent bond between a peptide containing a cysteine residue and a thioester peptide fragment. This reaction is facilitated under mildly basic conditions, allowing for efficient coupling without extensive side reactions .
Optimization of reaction conditions—such as pH adjustments and temperature control—has been essential in achieving high yields during the ligation process. Additionally, careful selection of protecting groups during synthesis helps prevent unwanted reactions that could compromise peptide integrity .
The mechanism of action for NY-ESO-1 peptides primarily involves their presentation on the surface of antigen-presenting cells via major histocompatibility complex molecules. Once presented, these peptides are recognized by T cell receptors on CD8+ cytotoxic T lymphocytes, leading to T cell activation and proliferation.
Studies have demonstrated that specific modifications to the peptide sequence can enhance binding affinity to major histocompatibility complex molecules, thereby improving T cell recognition and activation rates. For example, variations in amino acid composition around critical residues can significantly affect immunogenicity .
NY-ESO-1 peptides are generally soluble in aqueous solutions but can aggregate under certain conditions due to hydrophobic interactions among amino acids. Their stability can also be influenced by factors such as pH and temperature.
Chemically, NY-ESO-1 peptides are characterized by their susceptibility to oxidation due to cysteine residues, which can form disulfide bonds under oxidative conditions. This property necessitates careful handling during synthesis and storage to maintain peptide integrity .
NY-ESO-1 peptides have several applications in cancer immunotherapy research:
NY-ESO-1 (encoded by the CTAG1B gene) resides within the Xq28 region of the X chromosome. This locus spans approximately 1.67 kb and comprises three exons that transcribe an 18-kDa protein of 180 amino acids [2] [6]. The CTAG1B promoter is embedded in a CpG-rich island, rendering it susceptible to epigenetic silencing via DNA methylation in somatic tissues [4]. In normal physiology, NY-ESO-1 expression is restricted to immune-privileged sites: specifically, fetal oogonia/spermatogonia (peaking at 22–24 weeks gestation) and adult testicular germ cells, where promoter demethylation permits transcription [1] [3] [6].
A pivotal mechanism underlying NY-ESO-1 re-expression in cancers involves epigenetic dysregulation. Tumor-specific demethylation of the CTAG1B promoter, often orchestrated by multi-protein complexes (e.g., HDAC1-mSin3A-NCOR1, Dnmt3b-HDAC1-Egr1), reverses transcriptional repression [3] [4]. Clinical evidence demonstrates that promoter hypermethylation directly drives antigen loss in immunotherapy-resistant tumors. A 2023 sarcoma study revealed extensive CTAG1B promoter methylation in progressive lesions following adoptive T-cell therapy, abolishing NY-ESO-1 expression [4]. Conversely, demethylating agents (e.g., 5-aza-2'-deoxycytidine) induce NY-ESO-1 re-expression in tumor cells in vitro but not normal epithelia, highlighting its therapeutically exploitable epigenetic plasticity [1] [3].
NY-ESO-1 exhibits tumor-selective expression across diverse solid cancers, driven by both epigenetic alterations and tumor-intrinsic factors. Its frequency varies significantly by malignancy type, grade, and stage:
Table 1: NY-ESO-1 Expression Frequencies in Solid Tumors
Tumor Type | Expression Frequency | Association with Disease Severity |
---|---|---|
Myxoid Liposarcoma | 88–100% | Diagnostic biomarker [5] |
Synovial Sarcoma | 49–80% | Association with advanced disease [1] [5] |
Neuroblastoma | 82% | Correlates with tumor recurrence [1] [7] |
Melanoma | 46% | Higher in metastatic lesions [1] [3] |
Ovarian Carcinoma | 35–43% | Linked to higher grade/stage [1] [3] |
Triple-Negative Breast Cancer | Variable | Potential prognostic biomarker [6] |
Intra-tumoral heterogeneity significantly impacts antigen detection and therapeutic targeting. For instance, microdissected ovarian cancer specimens show variable NY-ESO-1 expression across regions, and metastatic foci from a single primary may differ in antigen positivity [1] [4]. This heterogeneity is influenced by:
Clinically, NY-ESO-1 expression correlates with aggressive disease. In gastric cancer, antibody seropositivity rises from 3.4% in stage I to 25.3% in stage IV [3]. Similarly, high-risk neuroblastomas show NY-ESO-1 in 82% of cases, and its presence predicts recurrence in medullary thyroid carcinoma [1] [7].
NY-ESO-1 belongs to a small gene family within the Xq28 locus, sharing homology with LAGE-1 (CTAG2) and ESO3. These paralogs exhibit distinct expression patterns and functional attributes:
Table 2: Comparative Features of NY-ESO-1 and Homologs
Feature | NY-ESO-1 (CTAG1B) | LAGE-1 (CTAG2) | ESO3 |
---|---|---|---|
Protein Structure | Gly-rich N-terminus, hydrophobic C-terminus with Pcc-1 domain | High homology to NY-ESO-1 (>95% amino acid identity) | Low similarity to NY-ESO-1/LAGE-1 [1] [6] |
Normal Tissue Expression | Testis (spermatogonia), placenta | Testis, placenta | Broad somatic expression [1] [6] |
Cancer Expression | High frequency in sarcomas, neuroblastoma, melanoma | Co-expressed with NY-ESO-1 in many tumors | Limited data; potentially broader expression |
Immunogenicity | High (spontaneous humoral/cellular responses) | Shares T-cell epitopes with NY-ESO-1 | Poorly characterized |
Genomic Context | Xq28; duplicated region with CTAG1A | Adjacent to CTAG1B on Xq28 | Same chromosomal region |
LAGE-1 demonstrates overlapping immunogenicity with NY-ESO-1, sharing HLA-A2-restricted CD8+ T-cell epitopes. This allows T cells targeting NY-ESO-1 to cross-react with LAGE-1-expressing tumors, broadening therapeutic applicability [1] [6]. In contrast, ESO3’s somatic expression diminishes its value as a tumor-specific target. The functional implications of NY-ESO-1/LAGE-1 homology extend to protein interactions: both bind MAGE-C1, a cancer-testis antigen implicated in regulating cell cycle progression and apoptosis via ubiquitin ligase complexes [1] [6]. This interaction suggests a potential role in oncogenic processes beyond mere immunogenicity.
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8